molecular formula C9H14O3 B13641258 1-Cyclopropyl-5-methoxypentane-1,3-dione

1-Cyclopropyl-5-methoxypentane-1,3-dione

Cat. No.: B13641258
M. Wt: 170.21 g/mol
InChI Key: SRKBKBGMFVLCKH-UHFFFAOYSA-N
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Description

1-Cyclopropyl-5-methoxypentane-1,3-dione is an organic compound with the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol This compound is a derivative of pentanedione and features a cyclopropyl group and a methoxy group attached to the pentane backbone

Preparation Methods

The synthesis of 1-Cyclopropyl-5-methoxypentane-1,3-dione typically involves the reaction of cyclopropyl ketones with methoxy-substituted reagents under controlled conditions. One common method includes the use of cyclopropyl methyl ketone and methoxyacetyl chloride in the presence of a base such as pyridine . The reaction is carried out at low temperatures to ensure the stability of the intermediate products and to achieve a high yield of the desired compound.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

1-Cyclopropyl-5-methoxypentane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives .

Scientific Research Applications

1-Cyclopropyl-5-methoxypentane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Cyclopropyl-5-methoxypentane-1,3-dione exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological activities. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may affect metabolic pathways and cellular signaling processes .

Comparison with Similar Compounds

1-Cyclopropyl-5-methoxypentane-1,3-dione can be compared with other similar compounds such as:

    1-Cyclopropyl-5-hydroxypentane-1,3-dione: Similar structure but with a hydroxyl group instead of a methoxy group.

    1-Cyclopropyl-5-chloropentane-1,3-dione: Contains a chlorine atom instead of a methoxy group.

    1-Cyclopropyl-5-ethoxypentane-1,3-dione: Features an ethoxy group instead of a methoxy group.

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

1-cyclopropyl-5-methoxypentane-1,3-dione

InChI

InChI=1S/C9H14O3/c1-12-5-4-8(10)6-9(11)7-2-3-7/h7H,2-6H2,1H3

InChI Key

SRKBKBGMFVLCKH-UHFFFAOYSA-N

Canonical SMILES

COCCC(=O)CC(=O)C1CC1

Origin of Product

United States

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